Olmesartan Medoxomil
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKUQLKSCSZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045924 | |
| Record name | Olmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144689-63-4 | |
| Record name | Olmesartan medoxomil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmesartan medoxomil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmesartan medoxomil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLMESARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M97XTV3HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Olmesartan Medoxomil
Detailed Mechanism of Angiotensin II Type 1 (AT1) Receptor Antagonism
The primary mechanism of action of olmesartan (B1677269) lies in its ability to block the effects of angiotensin II by antagonizing the AT1 receptor. patsnap.comhres.capatsnap.com Angiotensin II, a potent vasoconstrictor and a key component of the RAAS, binds to AT1 receptors on various tissues, including vascular smooth muscle and the adrenal gland, triggering a cascade of events that lead to vasoconstriction and the release of aldosterone (B195564). patsnap.comhres.capatsnap.comnih.govfda.govfda.gov By blocking the binding of angiotensin II to the AT1 receptor, olmesartan inhibits these effects, resulting in vasodilation and reduced aldosterone secretion. patsnap.compatsnap.comnih.gov This action is independent of the pathways involved in angiotensin II synthesis. hres.cafda.govfda.gov
Selective and Competitive Inhibition of AT1 Receptors
Olmesartan is characterized by its selective and competitive inhibition of AT1 receptors. patsnap.comnih.govfda.govmims.comhres.cadovepress.comciteab.commims.com It demonstrates a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with studies indicating a selectivity of over 12,500-fold for AT1 over AT2. hres.canih.govfda.govfda.govhres.ca This selective binding ensures that olmesartan primarily targets the receptor subtype responsible for the major pressor and aldosterone-releasing effects of angiotensin II. hres.capatsnap.comnih.govfda.govfda.gov The competitive nature of its antagonism means that olmesartan competes with angiotensin II for binding sites on the AT1 receptor. dovepress.comnih.gov
Insurmountable Antagonism and Tight Binding Characteristics
Beyond simple competitive inhibition, olmesartan exhibits characteristics of insurmountable antagonism and tight binding to the AT1 receptor. pfizer.comnih.govfda.govdovepress.comnih.gov This type of antagonism is characterized by the inability of increasing concentrations of the agonist (angiotensin II) to fully overcome the blockade exerted by the antagonist (olmesartan). nih.govfaimallusr.com Research suggests that the interaction between olmesartan and the AT1 receptor involves a two-step process, starting with the formation of a loose complex which then transforms into a more stable, tight-binding complex. nih.govcapes.gov.br This tight binding contributes to the sustained duration of action observed with olmesartan. nih.govdovepress.comnih.gov Studies comparing olmesartan with other ARBs, such as telmisartan (B1682998) and losartan (B1675146), have shown that olmesartan exhibits a high degree of insurmountability and slow dissociation from the AT1 receptor. nih.govcapes.gov.br For instance, in washout experiments using CHO cells expressing human AT1 receptors, the recovery of the Ang II-mediated inositol (B14025) phosphate (B84403) accumulation response was significantly slower after exposure to olmesartan compared to telmisartan or losartan's active metabolite, EXP3174. nih.gov The high affinity and slow dissociation of olmesartan from the AT1 receptor are believed to contribute to its potent and long-lasting effects. nih.govdovepress.comnih.govresearchgate.net
Distinction from Angiotensin-Converting Enzyme (ACE) Inhibitors: Bradykinin (B550075) Pathway
Olmesartan medoxomil, as an ARB, differs from angiotensin-converting enzyme (ACE) inhibitors in its mechanism of action, particularly concerning the bradykinin pathway. tga.gov.aumims.comciteab.comispub.com ACE inhibitors block the enzyme responsible for converting angiotensin I to angiotensin II. patsnap.comhres.cafda.govfda.gov This enzyme, ACE (also known as kininase II), is also involved in the degradation of bradykinin, a potent vasodilator. hres.cafda.govfda.govhres.capfizer.com Therefore, ACE inhibitors not only reduce angiotensin II production but also increase bradykinin levels. hres.cafda.govfda.govhres.capfizer.com In contrast, olmesartan directly blocks the AT1 receptor and does not inhibit ACE. hres.cafda.govfda.govhres.capfizer.com Consequently, it does not affect the degradation of bradykinin. hres.cafda.govfda.govhres.capfizer.com This difference in the interaction with the bradykinin pathway is a key distinction between ARBs like olmesartan and ACE inhibitors. ispub.com
Prodrug Conversion and Active Metabolite Formation
This compound is administered as a prodrug, an inactive precursor that is converted in the body to its pharmacologically active form, olmesartan. patsnap.compfizer.compatsnap.comnih.govnih.govfda.govfda.govmims.comdovepress.commims.comcenmed.comtcichemicals.com This conversion is essential for the drug's efficacy. patsnap.comnih.govfda.govdovepress.commims.comcenmed.com
Hydrolysis of this compound to Olmesartan
Upon oral administration, this compound undergoes rapid and complete hydrolysis, primarily in the gastrointestinal tract during absorption, to form the active metabolite, olmesartan. patsnap.compatsnap.comtga.gov.aunih.govfda.govfda.gov This hydrolysis is mediated by esterase enzymes present in the gut mucosa and portal blood. tga.gov.auresearchgate.net The conversion is efficient, with virtually no intact this compound detected in plasma or excreta after oral dosing. tga.gov.au
Significance of Prodrug Design for Oral Bioavailability
The prodrug design of this compound is crucial for achieving adequate oral bioavailability. nih.govfda.govdovepress.commims.comcenmed.com The active metabolite, olmesartan, has low aqueous solubility and poor permeability across cell membranes. impactfactor.orgplos.org By converting olmesartan into the more lipophilic medoxomil ester, the prodrug form facilitates absorption from the gastrointestinal tract. impactfactor.orgplos.orgnih.gov While this compound is rapidly converted to olmesartan, the absolute bioavailability of olmesartan from oral tablets is reported to be around 26%. pfizer.comtga.gov.auimpactfactor.orgplos.orgresearchgate.net This bioavailability is influenced by factors such as aqueous solubility and potential efflux by drug resistance pumps in the gut. impactfactor.orgplos.org The prodrug strategy, despite the observed bioavailability, is a common approach in drug design to improve the absorption and systemic exposure of compounds with unfavorable physicochemical properties. nih.gov
Interaction with Renin-Angiotensin-Aldosterone System (RAAS) Components
This compound, by blocking the AT₁ receptor, undermines the activity of the renin-angiotensin-aldosterone system (RAAS). nih.govdrugbank.comdrugbank.compatsnap.com The RAAS is a critical pathway involved in regulating blood pressure and fluid balance. drugbank.compatsnap.comdrugbank.compatsnap.com Angiotensin II, the primary effector peptide of the RAAS, exerts various effects including vasoconstriction, stimulation of aldosterone synthesis and release, cardiac stimulation, and renal reabsorption of sodium. biocon.comaccordhealthcare.usmedex.com.bddrugs.compfizer.com By blocking the AT₁ receptor, olmesartan inhibits these effects mediated by angiotensin II. nih.govdrugbank.comnih.govpatsnap.compatsnap.com
Modulation of Aldosterone Secretion
Angiotensin II stimulates the synthesis and release of aldosterone from the adrenal glands, primarily through its action on AT₁ receptors located on adrenal glomerulosa cells. biocon.comaccordhealthcare.usnih.govmedex.com.bdnih.govdrugs.compatsnap.compfizer.comrsc.org Aldosterone is a mineralocorticoid hormone that promotes sodium and water retention and potassium excretion in the kidneys, further contributing to increased blood pressure and blood volume. nih.govpatsnap.comrsc.orgnih.govfishersci.fifishersci.fi
Clinical studies have investigated the impact of olmesartan on aldosterone levels. While some sources indicate that repeated administration of this compound had minimal influence on aldosterone levels biocon.comaccordhealthcare.us, other research shows a significant decrease in plasma aldosterone levels after treatment with olmesartan. nih.gov The study mentioned previously found that plasma aldosterone levels decreased significantly after 6 months of treatment with olmesartan in hypertensive patients. nih.gov
| Parameter | Baseline (mean ± SEM) | 6 Months (mean ± SEM) | 1 Year (mean ± SEM) |
| Plasma Aldosterone (pg/ml) | [Data not available in snippets for baseline, but a significant decrease is reported at 6 months] | [Significant decrease reported] | [Data not available in snippets for 1 year] |
The reduction in serum aldosterone levels subsequently leads to reduced expression of epithelial sodium channels (ENaC) in the distal collecting tubules of the nephron, resulting in decreased sodium reabsorption and increased sodium and water excretion (natriuresis and osmotic diuresis). nih.gov
Advanced Pharmacokinetic and Pharmacodynamic Research
Pharmacokinetic Characteristics of Olmesartan (B1677269)
The pharmacokinetic profile of olmesartan has been extensively studied to understand its absorption, distribution, metabolism, and excretion in the body. plos.orgnih.govmims.comuni.lunih.govnih.gov
Absorption and Hydrolysis Kinetics
Following oral administration, olmesartan medoxomil undergoes rapid and complete bioactivation through ester hydrolysis in the gastrointestinal tract, converting it to olmesartan. pfizer.comhres.cahres.cafda.govplos.orgmims.comuni.ludrugbank.comwikidata.org This hydrolysis is not mediated by the cytochrome P450 enzyme system. drugbank.com The mean absolute bioavailability of olmesartan from a tablet formulation is approximately 26%. pfizer.comhres.cahres.caplos.orgmims.comtga.gov.au Peak plasma concentrations of olmesartan are typically reached within about 1 to 2 hours after oral dosing with this compound. pfizer.comhres.cahres.camims.comtga.gov.au Food does not significantly affect the bioavailability of olmesartan. pfizer.comhres.cahres.catga.gov.au
Research indicates that the aqueous hydrolysis of this compound is rapid and follows zero-order kinetics in different pH buffers. plos.orgnih.govresearchgate.net The hydrolysis rate varies with pH, showing an order of pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6. plos.orgnih.govresearchgate.net This pH-dependent hydrolysis, along with low water solubility, may contribute to the low bioavailability of this compound. plos.orgnih.govresearchgate.net Studies have shown that within 28 hours, a significant percentage of dissolved this compound is hydrolyzed to olmesartan, with hydrolysis being more pronounced at higher pH levels, such as pH 6. plos.org
Distribution and Protein Binding Profiles
The volume of distribution of olmesartan is approximately 17 L. hres.cahres.canih.govmims.comdrugbank.comnih.gov Olmesartan exhibits high plasma protein binding, approximately 99%. pfizer.comhres.cahres.cafda.govhpra.iemims.comdrugbank.comnih.gov This binding is constant across a range of plasma concentrations well above those achieved with recommended doses. hres.cafda.govnih.gov Olmesartan does not readily enter red blood cells. hres.cafda.govhpra.iedrugbank.comnih.gov Animal studies suggest poor penetration of the blood-brain barrier. pfizer.comhres.cafda.govnih.govnih.gov
Elimination Pathways and Half-Life Determination
Olmesartan is eliminated from the body in a biphasic manner. hres.cadrugs.comhres.cafda.govnih.gov Following the complete conversion of this compound to olmesartan during absorption, there is virtually no further metabolism of olmesartan. pfizer.comhres.cadrugs.comhres.cafda.gov The primary route of elimination for olmesartan is excretion of the unchanged drug. mims.comdrugbank.comnih.gov Approximately 35% to 50% of the absorbed dose is recovered in urine, while the remainder is eliminated in feces via the bile. pfizer.comhres.cadrugs.comhres.cafda.govnih.govmims.com The terminal elimination half-life of olmesartan is approximately 10 to 15 hours, with some variation depending on ethnic origin. pfizer.comhres.cadrugs.comhres.cafda.govnih.govmims.comdrugbank.com Total plasma clearance of olmesartan is approximately 1.3 L/h, with a renal clearance of about 0.6 L/h. hres.cadrugs.comhres.cafda.govnih.govdrugbank.comnih.gov Steady-state plasma levels of olmesartan are typically attained within 3 to 5 days of once-daily dosing, with no significant accumulation observed upon repeated administration. hres.cadrugs.comhres.cafda.govnih.govdrugbank.com
Linearity and Dose-Dependency within Therapeutic Range
Olmesartan exhibits linear pharmacokinetics following single oral doses up to 320 mg and multiple oral doses up to 80 mg. hres.cadrugs.comhres.cafda.govnih.govdrugbank.com Within the therapeutic range, olmesartan plasma concentrations increase approximately linearly with increasing single or repeated oral doses. pfizer.comdrugbank.comtga.gov.au This linear pharmacokinetic profile is also observed in pediatric patients when adjusted for body weight. drugs.comfda.gov
Pharmacodynamic Mechanisms Beyond Blood Pressure Reduction
Beyond its primary function of reducing blood pressure by blocking the AT1 receptor, olmesartan has demonstrated pharmacodynamic effects that extend to other physiological processes. hres.cadrugs.comnih.govhpra.iemims.comtga.gov.auwikipedia.orgjapi.orgresearchgate.netthieme-connect.comjapi.org
Endothelial Function Modulation and Vasoprotective Effects
Olmesartan has shown the ability to modulate endothelial function and exert vasoprotective effects. nih.govwikipedia.orgresearchgate.netdovepress.comnih.govnih.govunipd.it Endothelial dysfunction is recognized as a critical early event in the development of cardiovascular disease. dovepress.comnih.gov Studies suggest that olmesartan can prevent or reverse endothelial dysfunction in various animal models of cardiovascular conditions, including atherosclerosis and hypertension. dovepress.com In hypertensive or diabetic patients, this compound has been shown to ameliorate endothelial dysfunction. dovepress.com
Research indicates that olmesartan contributes to vasoprotection through several mechanisms, including reducing vascular inflammation and decreasing the volume of large atherosclerotic plaques. japi.orgdovepress.comnih.gov It has also been shown to improve endothelium-dependent relaxation and help restore normal resistance vessel morphology. dovepress.com Some evidence suggests that these beneficial effects on endothelial function may occur independently of its blood pressure-lowering effects. dovepress.comnih.govnih.gov
Furthermore, studies have explored the impact of olmesartan on endothelial progenitor cells (EPCs), which are crucial for vascular repair and maintenance. dovepress.comunipd.it Olmesartan has been shown to increase the number of circulating EPCs and improve their survival and function, potentially by reducing angiotensin II-mediated oxidative stress. dovepress.comunipd.it This effect on EPCs provides a potential mechanistic link for the observed anti-atherosclerotic and anti-remodeling effects of olmesartan. unipd.it Olmesartan's anti-inflammatory potential is also highlighted by its influence on pathways involving reactive oxygen species, cytokines, NF-κB, TNF-α, and MAPK. researchgate.netthieme-connect.com
Pharmacokinetic Parameters of Olmesartan
| Parameter | Value(s) | Source(s) |
| Absolute Bioavailability | ~26% | pfizer.comhres.cahres.caplos.orgmims.comtga.gov.au |
| Time to Peak Plasma Conc. (Tmax) | 1-2 hours | pfizer.comhres.cahres.camims.comtga.gov.au |
| Volume of Distribution (Vd) | ~17 L (16-29 L) | hres.cahres.canih.govhpra.iemims.comdrugbank.comnih.gov |
| Plasma Protein Binding | ~99% | pfizer.comhres.cahres.cafda.govhpra.iemims.comdrugbank.comnih.gov |
| Terminal Elimination Half-life | 10-15 hours (~13h) | pfizer.comhres.cadrugs.comhres.cafda.govnih.govmims.comdrugbank.com |
| Total Plasma Clearance | 1.3 L/h | hres.cadrugs.comhres.cafda.govnih.govdrugbank.comnih.gov |
| Renal Clearance | 0.6 L/h | hres.cadrugs.comhres.cafda.govnih.govdrugbank.comnih.gov |
| Excretion (Urine) | 35-50% (unchanged) | pfizer.comhres.cadrugs.comhres.cafda.govnih.govmims.com |
| Excretion (Feces) | 50-65% (unchanged) | pfizer.comhres.cadrugs.comhres.cafda.govnih.govmims.com |
| Steady-State Achieved | 3-5 days | hres.cadrugs.comhres.cafda.govnih.govdrugbank.com |
Aqueous Hydrolysis Rates of this compound (Zero-Order Kinetics)
| pH | Hydrolysis Rate Order | Hydrolysis after 28 hours | Source(s) |
| 1.2 | Slowest | 18% | plos.orgnih.govresearchgate.net |
| 3.5 | Slower | 41% | plos.orgnih.govresearchgate.net |
| 4.6 | Faster | 61% | plos.orgnih.govresearchgate.net |
| 6 | Fastest | 60% | plos.orgnih.govresearchgate.net |
Note: Hydrolysis after 28 hours is approximate based on available data. plos.org
Anti-Inflammatory and Anti-Oxidative Stress Mechanisms
Atherosclerosis is recognized as a chronic inflammatory process. dovepress.com The RAAS plays a significant role in vascular inflammatory responses. dovepress.comnih.gov Angiotensin II promotes inflammation and oxidative stress, contributing to vascular damage. nih.govnih.gov Olmesartan, as an AT1 receptor blocker, mitigates these pro-inflammatory and pro-oxidative effects. nih.govnih.gov
Clinical studies have demonstrated the anti-inflammatory effects of this compound by showing reductions in various inflammatory markers. nih.govnih.govspringermedizin.derdd.edu.iqresearchgate.net The European Trial on Olmesartan and Pravastatin in Inflammation and Atherosclerosis (EUTOPIA) study, for instance, showed that this compound significantly reduced serum levels of high-sensitivity C-reactive protein (hsCRP), high-sensitivity tumor necrosis factor-alpha (hsTNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) in patients with hypertension and vascular micro-inflammation. nih.govnih.govresearchgate.net These reductions were observed after 6 weeks of treatment and were generally sustained or further decreased at 12 weeks. nih.govnih.gov Animal studies have also supported these findings, showing that olmesartan can decrease levels of hsCRP, IL-6, and TNF-α in hypertensive rats. rdd.edu.iq
Here is a table summarizing the impact of this compound on inflammatory markers based on the EUTOPIA study:
| Inflammatory Marker | Change from Baseline (this compound) | Change from Baseline (Placebo) | Significance (Olmesartan vs Placebo) |
| hsCRP | Significant Reduction nih.govnih.govresearchgate.net | No Significant Reduction nih.govnih.gov | P < 0.05 researchgate.net |
| hsTNF-α | Significant Reduction nih.govnih.govresearchgate.net | No Significant Reduction nih.govnih.gov | P < 0.05 researchgate.net |
| IL-6 | Significant Reduction nih.govnih.govresearchgate.net | Significant Reduction at Week 6, not Week 12 nih.govnih.gov | P < 0.05 researchgate.net |
| MCP-1 | Significant Reduction nih.govnih.govresearchgate.net | No Significant Reduction nih.govnih.gov | P < 0.05 researchgate.net |
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a crucial role in the pathophysiology of hypertension and target organ damage, including atherosclerosis. nih.govnih.gov Angiotensin II is a major inducer of oxidative stress. nih.govnih.gov
Olmesartan has been shown to inhibit oxidative stress through various mechanisms. nih.govnih.govnih.gov Studies in hypertensive patients treated with this compound have demonstrated a decline in the protein level of p22phox, a subunit of NADPH oxidase essential for the induction of oxidative stress. unipd.itnih.gov Concurrently, olmesartan treatment led to an increase in heme oxygenase-1 (HO-1) levels, a potent antioxidant and anti-inflammatory protein. nih.govunipd.itnih.gov Reductions in oxidized low-density lipoproteins (oxLDL), a marker of oxidative stress, have also been observed with olmesartan treatment. nih.gov These findings provide a mechanistic basis for the antioxidant effects of olmesartan and their potential contribution to its vasoprotective and anti-atherosclerotic properties. nih.govunipd.itnih.gov
Anti-Atherosclerotic Mechanisms
Atherosclerosis is a progressive disease characterized by the buildup of plaque in the arteries. dovepress.com this compound has demonstrated anti-atherosclerotic effects in various studies, impacting vascular remodeling and arterial stiffness. nih.govdovepress.comspringermedizin.dewikidata.orgdovepress.comdovepress.comresearchgate.net
Vascular remodeling, structural changes in the blood vessel walls, and increased arterial stiffness are key features of cardiovascular disease and contribute to its progression. springermedizin.dedovepress.comnih.govresearchgate.net Angiotensin II promotes vascular remodeling. nih.gov
Studies like the Vascular Improvement with this compound Study (VIOS) have investigated the effects of olmesartan on vascular remodeling. nih.govdovepress.comresearchgate.net The VIOS study demonstrated that olmesartan-based therapy reversed abnormal remodeling of resistance vessels in patients with stage 1 hypertension, independent of blood pressure lowering. nih.govdovepress.comresearchgate.net Treatment with this compound significantly reduced the wall-to-lumen ratio in resistance arteries. researchgate.net
Olmesartan has also been shown to improve arterial stiffness, a measure often assessed by pulse wave velocity (PWV). nih.gov A significant reduction in PWV has been observed in hypertensive patients treated with olmesartan, suggesting a decrease in arterial stiffness. nih.gov This effect on arterial stiffness appears to be, at least in part, independent of the reduction in systolic blood pressure, particularly in younger patients. nih.gov
Furthermore, studies have indicated that olmesartan can reduce the volume of atherosclerotic plaque. nih.govdovepress.comdovepress.com The Multicentre Olmesartan atherosclerosis Regression Evaluation (MORE) study, for example, found that large plaque volumes in the carotid artery were significantly reduced in subjects treated with olmesartan-based therapy compared to atenolol-based therapy. dovepress.comdovepress.com
Here is a summary of the impact of this compound on vascular remodeling and arterial stiffness:
| Parameter | Observed Effect with this compound Treatment | Study/Evidence |
| Resistance Vessel Remodeling | Reversal of abnormal remodeling, reduced wall-to-lumen ratio (independent of BP) nih.govdovepress.comresearchgate.net | VIOS Study nih.govdovepress.comresearchgate.net |
| Arterial Stiffness (PWV) | Significant reduction nih.gov | Clinical study in hypertensive patients nih.gov |
| Carotid Plaque Volume | Significant reduction in large plaque volumes dovepress.comdovepress.com | MORE Study dovepress.comdovepress.com |
Atherosclerotic Plaque Regression Studies
Studies have investigated the potential of this compound to influence atherosclerotic plaque. The Multicentre Olmesartan atherosclerosis Regression Evaluation (MORE) study, a double-blind trial involving hypertensive patients with carotid wall thickening and atherosclerotic plaque, compared the effects of a two-year treatment with this compound or atenolol (B1665814) elpub.rudovepress.com. While both treatments resulted in comparable reductions in common carotid intima-media thickness (IMT), only this compound demonstrated a reduction in the volume of larger atherosclerotic plaques elpub.ru. Specifically, in a subgroup of patients with baseline plaque volume greater than or equal to the median, plaque volume significantly regressed with this compound treatment, but not with atenolol, despite similar blood pressure reductions in both groups elpub.ru. This suggests a potential antiatherosclerotic action of this compound that may be independent of its blood pressure-lowering effect elpub.rudovepress.com. Another study protocol outlines a randomized controlled trial to explore the efficacy of this compound on coronary atherosclerosis progression and epicardial adipose tissue volume reduction in patients with coronary atherosclerosis detected by coronary computed tomography angiography (CCTA) nih.govspringermedizin.denih.gov.
Renoprotective Effects
This compound has been shown to exert renoprotective effects in various studies, particularly in the context of diabetes and chronic kidney disease dovepress.comnih.govspandidos-publications.comnih.govtandfonline.comoup.comhres.ca. It has been reported to ameliorate the progression of diabetic nephropathy in animal models dovepress.comnih.govspandidos-publications.comtandfonline.com. In patients with type 2 diabetes, this compound has been shown to reduce renal vascular resistance, increase renal perfusion, and reduce oxidative stress oup.comresearchgate.netnih.gov. These effects may contribute to beneficial long-term renal outcomes nih.govresearchgate.net. Studies have also suggested that the renoprotective effects of ARBs like this compound may be associated with the blockade of the renin-angiotensin-aldosterone system (RAAS) dovepress.com.
Reduction in Proteinuria and Microalbuminuria
A key aspect of the renoprotective effects of this compound is its ability to reduce proteinuria and microalbuminuria dovepress.comspandidos-publications.comnih.govphysiology.org. Proteinuria is considered an important indicator for early-stage diabetic nephropathy development and can accelerate renal damage dovepress.com. In a study involving streptozotocin-induced diabetic rats, this compound significantly decreased urinary protein excretion and urinary microalbumin concentration nih.govspandidos-publications.comnih.gov. Clinical trials have also suggested that this compound can delay the onset of microalbuminuria in patients with type 2 diabetes dovepress.comahajournals.orgnih.gov. The Randomized Olmesartan and Diabetes Microalbuminuria Prevention (ROADMAP) study demonstrated that this compound significantly reduced the time to onset of microalbuminuria in patients with type 2 diabetes and normoalbuminuria ahajournals.orgnih.gov. This reduction in albuminuria is thought to contribute to the improvement of glomerular and tubular injury in the kidneys dovepress.com.
Table 1: Effects of this compound on Renal Parameters in STZ-induced Diabetic Rats
| Parameter | Untreated DN Control | Olmesartan Treated DN |
| Urinary Protein (mg/day) | 43.26 | 23.83 |
| Urinary Microalbumin | Increased significantly | Decreased significantly (P<0.05) |
| BUN | Higher | Decreased |
| Serum Creatinine | Higher | Decreased |
Data extracted from search results nih.govspandidos-publications.comnih.gov.
Renal Vascular Resistance and Perfusion Alterations
This compound has been shown to influence renal hemodynamics by altering renal vascular resistance and perfusion mims.comtandfonline.comoup.comnih.govresearchgate.net. In studies involving patients with type 2 diabetes, this compound decreased renal vascular resistance and increased renal perfusion oup.comresearchgate.netnih.govresearchgate.net. For instance, a study showed that this compound treatment significantly increased effective renal plasma flow and decreased filtration fraction and renovascular resistance in normotensive or hypertensive patients with type 2 diabetes nih.govresearchgate.net. This indicates that this compound can improve blood flow within the kidneys.
Metabolic Improvements and Insulin (B600854) Sensitivity
Research indicates that this compound may have beneficial effects on metabolic parameters, including insulin sensitivity and lipid metabolism thieme-connect.comdovepress.comnih.govnih.govinnexscientific.com. Studies in animal models of insulin resistance have shown that this compound can ameliorate insulin resistance physiology.orgnih.govscispace.commpkb.org.
Effects on Glucose and Insulin Metabolism
This compound has been observed to improve insulin sensitivity and glucose metabolism in various settings thieme-connect.comnih.govphysiology.orgnih.govscispace.comijpp.comeuropeanreview.org. In fructose-fed rats, a model of insulin resistance, olmesartan treatment significantly improved the insulin sensitivity index nih.gov. It also reduced the area under the curve of insulin during an intravenous glucose tolerance test nih.gov. Another study in fructose-fed rats suggested that olmesartan ameliorates insulin sensitivity by modulating tumor necrosis factor-alpha and cyclic AMP in skeletal muscle scispace.com. Clinical studies have also indicated that this compound can reduce blood glucose and insulin levels thieme-connect.comresearchgate.neteuropeanreview.org.
Table 2: Effects of this compound on Glucose and Insulin in Fructose-Fed Rats
| Parameter | Fructose-Fed Control | Olmesartan Treated Fructose-Fed |
| Insulin Sensitivity Index | Impaired | Significantly improved |
| AUCI (IVGTT) | Substantially greater | Significantly reduced |
Data extracted from search results nih.gov.
Triglyceride Production Modulation
This compound has been shown to influence triglyceride metabolism, particularly by modulating triglyceride production dovepress.comphysiology.orgnih.govphysiology.org. In fructose-fed rats, olmesartan treatment significantly decreased plasma triglyceride and non-esterified fatty acid levels nih.gov. It also restored the elevated triglyceride secretion rate to a normal rate nih.gov. Studies in Zucker fatty rats, another model of insulin resistance, demonstrated that this compound suppressed triglyceride overproduction and halved the high hepatic triglyceride content physiology.org. These effects on triglyceride metabolism appear to be independent of its hypotensive action physiology.orgnih.gov.
Table 3: Effects of this compound on Triglyceride Metabolism in Animal Models
| Animal Model | Effect on Plasma TG | Effect on TG Secretion Rate | Effect on Hepatic TG Content |
| Fructose-Fed Rats | Significantly decreased nih.gov | Restored to normal rate nih.gov | Not specified in source nih.gov |
| Zucker Fatty Rats | No significant effect physiology.org | Suppressed overproduction physiology.org | Halved high content physiology.org |
Data extracted from search results physiology.orgnih.gov.
Cardioprotective Mechanisms
Influence on Cardiac Remodeling and Function
This compound, as a prodrug of the active metabolite olmesartan, exerts significant influence on cardiac remodeling and function, primarily through its action as a selective angiotensin II type 1 (AT₁) receptor blocker nih.govdrugbank.com. The renin-angiotensin-aldosterone system (RAAS) plays a critical role in the pathogenesis of cardiovascular diseases, including cardiac hypertrophy, fibrosis, and left ventricular dysfunction drugbank.comnih.gov. By blocking the AT₁ receptor, olmesartan inhibits the deleterious effects of angiotensin II, a key mediator in cardiac remodeling drugbank.comnih.gov.
Research indicates that olmesartan treatment can attenuate myocardial remodeling, including fibrosis and hypertrophy nih.govresearchgate.net. Studies in rats with cardiac myosin-induced dilated cardiomyopathy (DCM) showed that olmesartan treatment significantly reduced fibrosis, hypertrophy, and their associated marker molecules such as osteopontin (B1167477) (OPN), connective tissue growth factor (CTGF), atrial natriuretic peptide (ANP), and GATA-4 researchgate.net. Furthermore, olmesartan treatment effectively suppressed matrix metalloproteinases, which are involved in the degradation of the extracellular matrix and contribute to remodeling researchgate.net.
Beyond directly counteracting the effects of angiotensin II at the AT₁ receptor, olmesartan's influence on cardiac remodeling and function involves modulation of other pathways. Studies suggest that olmesartan may increase the expression of angiotensin-converting enzyme 2 (ACE2) in the heart nih.govmedrxiv.org. ACE2 metabolizes angiotensin II into angiotensin-(1-7), a peptide with vasodilatory, anti-proliferative, and potentially anti-remodeling effects nih.govmedrxiv.org. This modulation of the ACE2/Ang-(1-7)/Mas receptor axis is hypothesized to contribute to the cardioprotective effects of olmesartan, particularly in conditions like dilated cardiomyopathy researchgate.netnih.gov.
Detailed research findings highlight the impact of olmesartan on specific signaling pathways involved in cardiac remodeling. In a mouse model of pressure overload-induced cardiac remodeling, olmesartan was shown to ameliorate remodeling and improve cardiac function by inhibiting the TAK1/p38 signaling pathway nih.gov. Olmesartan reduced the levels of transforming growth factor β activated kinase-1 (TAK1) and phospho-p38MAPK, key components in signaling cascades leading to hypertrophy and fibrosis nih.gov.
Clinical studies and experimental models have provided data demonstrating the effects of olmesartan on parameters of cardiac structure and function. In spontaneously hypertensive rats, long-term olmesartan treatment prevented left ventricular remodeling and improved cardiomyocyte hypertrophy researchgate.net. Another study in hypertensive patients showed that this compound treatment reduced left ventricular mass index (LVMI) and left ventricular hypertrophy (LVH) after 6 months tandfonline.com.
The OVOID study, a comparison study of olmesartan and valsartan (B143634) in patients with dilated cardiomyopathy, investigated the effects on myocardial metabolism, which plays a role in left ventricular remodeling and contractile dysfunction medrxiv.orgoup.com. Results indicated that olmesartan treatment for 6 months significantly decreased myocardial glucose metabolism compared to valsartan, suggesting different effects on myocardial targets important for cardiac activity medrxiv.orgoup.com.
Furthermore, olmesartan has been shown to improve myocardial function in rats with heart failure induced by experimental autoimmune myocarditis, enhancing both systolic and diastolic functions nih.govijbs.com. This improvement was associated with the attenuation of oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines nih.govijbs.com.
The influence of olmesartan on cardiac remodeling and function is supported by various studies utilizing different models and methodologies. The following table summarizes some key findings related to olmesartan's effects on cardiac parameters:
| Study Model / Patient Group | Olmesartan Treatment Duration | Key Cardiac Finding | Reference |
| Cardiac myosin-induced DCM rats | Not specified | Reduced fibrosis and hypertrophy, suppressed matrix metalloproteinases | researchgate.net |
| Stroke-prone spontaneously hypertensive rats | 4 weeks | Reduced left ventricular weight | nih.gov |
| Pressure overload mice | Not specified | Improved heart remodeling and function, inhibited TAK1/p38 signaling | nih.gov |
| Hypertensive patients | 6 months | Reduced left ventricular mass index and left ventricular hypertrophy | tandfonline.com |
| Spontaneously hypertensive rats | 16 weeks | Prevented left ventricular remodeling, improved cardiomyocyte hypertrophy | researchgate.net |
| Patients with Dilated Cardiomyopathy | 6 months | Decreased myocardial glucose metabolism compared to valsartan | medrxiv.orgoup.com |
| Experimental autoimmune myocarditis rats | Not specified | Improved systolic and diastolic function, attenuated oxidative stress and inflammation | nih.govijbs.com |
These findings collectively demonstrate that this compound, through its active metabolite olmesartan, exerts beneficial effects on cardiac remodeling and function by modulating the RAAS, influencing key signaling pathways, and reducing fibrosis, hypertrophy, and inflammation.
Advanced Clinical Research and Therapeutic Applications
Clinical Efficacy in Hypertension: Monotherapy and Combination Therapies
Antihypertensive monotherapy is often not sufficient to control blood pressure (BP), leading many guidelines to advocate for initial combination therapy. nih.gov However, olmesartan (B1677269) medoxomil has shown significant efficacy both as a monotherapy and in dual-combination therapies with thiazide diuretics or calcium channel blockers. researchgate.netnih.govharvard.edu A meta-analysis of seven randomized, double-blind studies involving 5,888 adults with hypertension found that after 8 weeks, olmesartan-based dual-combination therapy resulted in lower seated BP (137.5/86.1 mm Hg) compared to olmesartan monotherapy (144.4/89.9 mm Hg). nih.gov The mean change from baseline in BP was greater with dual therapy (-22.7/-15.0 mm Hg) than with monotherapy (-16.0/-11.3 mm Hg). nih.gov Consequently, a higher percentage of patients on dual therapy achieved the BP goal of <140/90 mm Hg (51.2%) compared to those on monotherapy (34.7%). nih.gov
Head-to-head clinical trials have demonstrated differences in antihypertensive efficacy among available ARBs. nih.govmedscape.com Olmesartan, at its starting dose, has been shown to be more effective than the starting doses of losartan (B1675146) and valsartan (B143634) in reducing diastolic blood pressure (DBP). nih.gov
In a comparative study, olmesartan showed a significantly greater reduction in mean 24-hour ambulatory DBP and systolic blood pressure (SBP) after eight weeks of treatment compared to losartan and valsartan. nih.govresearchgate.net The reduction in mean 24-hour DBP with olmesartan was 8.5 mm Hg, which was significantly greater than the reductions with losartan (6.2 mm Hg) and valsartan (5.6 mm Hg). nih.govresearchgate.net Similarly, the reduction in mean 24-hour SBP with olmesartan (12.5 mm Hg) was significantly greater than that with losartan (9.0 mm Hg) and valsartan (8.1 mm Hg). nih.govresearchgate.net
When compared with irbesartan (B333), olmesartan demonstrated similar reductions in mean ambulatory DBP and SBP. nih.gov The reduction in mean 24-hour SBP with olmesartan was equivalent to the reduction with irbesartan (11.3 mm Hg). nih.govresearchgate.net One study noted that the ability of irbesartan to reduce BP is comparable to that of olmesartan. nih.gov However, another systematic review of 24-hour BP reduction suggested the order of efficacy as: olmesartan ≥ irbesartan. tandfonline.com
Some studies suggest olmesartan may offer superior blood pressure control over losartan, with one trial finding a greater reduction in sitting cuff DBP with olmesartan (13.5 mm Hg) compared to losartan (8.2 mm Hg). consensus.appconsensus.app In patients with stage 1 or stage 2 hypertension, maximum doses of olmesartan achieved superior BP reductions compared to losartan. tandfonline.com
While most studies indicate olmesartan's superior or equivalent efficacy, one study found that valsartan 160 mg had an earlier and more pronounced antihypertensive activity than olmesartan 20 mg. droracle.ainih.gov
| Compound | Mean DBP Reduction (mm Hg) | Mean SBP Reduction (mm Hg) | Reference |
|---|---|---|---|
| Olmesartan | -8.5 | -12.5 | nih.govresearchgate.net |
| Losartan | -6.2 | -9.0 | nih.govresearchgate.net |
| Valsartan | -5.6 | -8.1 | nih.govresearchgate.net |
| Irbesartan | -7.4 | -11.3 | nih.gov |
Direct comparative trials suggest that olmesartan's efficacy is superior to that of commonly prescribed angiotensin-converting enzyme (ACE) inhibitors. nih.govresearchgate.net In a comparison with the ACE inhibitor ramipril (B1678797) in elderly patients (aged 65–89 years) with essential hypertension, olmesartan demonstrated significantly greater systolic and diastolic BP reductions after 12 weeks of treatment. researchgate.netresearchgate.net Olmesartan has also been shown to be superior to ramipril as a monotherapy in patients previously treated with two or more antihypertensive drugs. nih.govresearchgate.net
When compared to the calcium channel blocker amlodipine (B1666008) in hypertensive subjects with metabolic syndrome, a double-blind, controlled trial found no significant difference between olmesartan and amlodipine in changing concentrations of total oxidized fatty acids and inflammatory markers. nih.gov
Olmesartan medoxomil has proven to be an effective and well-tolerated treatment for hypertension in elderly patients, including those with isolated systolic hypertension. nih.govresearchgate.net In elderly patients with essential hypertension, 12 weeks of treatment reduced mean seated DBP by 17.9 mmHg. nih.gov For those with isolated systolic hypertension, mean seated SBP was reduced by 30.0 mmHg at week 12. nih.gov The efficacy and safety profiles are similar in both elderly (65-74 years) and very elderly (≥75 years) patients. nih.gov Extensive clinical evidence has demonstrated the efficacy and tolerability of olmesartan in older patients, with randomized studies showing effective BP control across the 24-hour dosing interval. nih.govresearchgate.net
In hypertensive patients with type 2 diabetes, olmesartan is effective for blood pressure control. researchgate.net One study showed that switching from other ARBs to olmesartan resulted in a significant decrease in blood pressure. researchgate.net Furthermore, olmesartan treatment has been shown to improve glucose metabolism by enhancing peripheral insulin (B600854) sensitivity in subjects with type 2 diabetes. nih.gov A crossover study comparing high-dose olmesartan with telmisartan (B1682998) in hypertensive type 2 diabetes patients found no difference in blood pressure reduction, but noted an improvement in glycemic control and insulin resistance only in the olmesartan group. nih.gov
For patients with metabolic syndrome, olmesartan provides more effective BP control than the ACE inhibitor ramipril. researchgate.net
The safety and effectiveness of olmesartan in pediatric patients have not been established. medex.com.bd
Clinical Outcomes Research in Specific Disease States
Beyond hypertension, research has focused on the effects of this compound on clinical outcomes in specific diseases, particularly those affecting the kidneys.
Olmesartan is considered beneficial for patients with chronic kidney disease (CKD) as it can help slow the progression of the disease by lowering blood pressure and reducing proteinuria. medicoverhospitals.in For patients with diabetes, it offers protective benefits for the kidneys by helping to prevent the progression of diabetic nephropathy. medicoverhospitals.in The renoprotective actions of ARBs like olmesartan may be independent of changes in blood pressure. mpkb.org By blocking angiotensin II, olmesartan can dilate the efferent arteriole of the glomerulus, which reduces intraglomerular hypertension and protects the glomeruli. nbinno.com
One retrospective analysis suggested that olmesartan decreases blood pressure and protein loss in patients with non-diabetic chronic renal failure more effectively than other ARBs, which may help prolong renal function. nih.gov However, in a multicenter, randomized, placebo-controlled study involving type 2 diabetic patients with overt nephropathy (the ORIENT trial), olmesartan did not improve the primary composite renal outcome (doubling of serum creatinine, end-stage renal disease, and death) when added to existing antihypertensive therapy that often included an ACE inhibitor. nih.gov
Microalbuminuria is an early indicator of renal disease and future cardiovascular events. eshonline.org The Randomized Olmesartan and Diabetes Microalbuminuria Prevention (ROADMAP) trial was designed to assess whether early intervention with olmesartan could prevent or delay the onset of microalbuminuria in patients with type 2 diabetes. eshonline.org
The trial, which included 4,447 patients with type 2 diabetes, found that olmesartan was associated with a delayed onset of microalbuminuria. acc.org Over a median follow-up of 3.2 years, the time to the first onset of microalbuminuria was increased by 23% in the olmesartan group compared to the placebo group. acc.org Microalbuminuria developed in 8.2% of patients receiving olmesartan versus 9.8% of those receiving a placebo. acc.orgacc.org This renoprotective benefit appeared to be independent of its effect on blood pressure. eshonline.org
| Group | Patients Developing Microalbuminuria (%) | Hazard Ratio for Onset | Key Finding | Reference |
|---|---|---|---|---|
| Olmesartan | 8.2% | 0.77 | 23% increased time to onset with olmesartan | acc.org |
| Placebo | 9.8% |
Heart Failure and Cardiovascular Risk Reduction
This compound, an angiotensin II receptor blocker (ARB), has been investigated for its role in managing heart failure and reducing cardiovascular risk, primarily through its blood pressure-lowering effects. nih.gov Blockade of the renin-angiotensin-aldosterone system (RAAS) is a cornerstone of therapy for heart failure with reduced ejection fraction. While angiotensin-converting enzyme (ACE) inhibitors are often first-line agents, ARBs like olmesartan are important alternatives, particularly for patients intolerant to ACE inhibitors. drugbank.com
However, the additive benefit of olmesartan in patients with chronic heart failure (CHF) already receiving standard therapy has been questioned. The SUPPORT (Supplemental Benefit of Angiotensin Receptor Blocker in Hypertensive Patients with Stable Heart Failure) trial, a prospective, randomized, open-label study, evaluated the effects of adding olmesartan to standard medications (including ACE inhibitors and/or beta-blockers) in hypertensive patients with stable CHF. visualmed.orgoup.com The trial found that the addition of olmesartan did not improve clinical outcomes and was associated with worsened renal function. oup.com Specifically, the primary outcome (a composite of all-cause death, non-fatal myocardial infarction, non-fatal stroke, and hospitalization for worsening heart failure) was not significantly different between the olmesartan and control groups. visualmed.org Furthermore, the triple combination of olmesartan, an ACE inhibitor, and a beta-blocker was linked to an increase in adverse cardiac events. oup.com
The ROADMAP (Randomized Olmesartan and Diabetes Microalbuminuria Prevention) trial investigated olmesartan in patients with type 2 diabetes to see if it could delay kidney damage. fda.gov While patients in the olmesartan group had a 23% lower likelihood of developing microalbuminuria, there was an unexpected increase in cardiovascular deaths in the olmesartan group compared to the placebo group. nih.govfda.gov Conversely, the risk of non-fatal heart attack was lower in the olmesartan group. fda.gov
Table 1: Key Clinical Trials of Olmesartan in Cardiovascular Conditions
| Trial | Patient Population | Intervention | Key Findings |
|---|---|---|---|
| SUPPORT | Hypertensive patients with stable chronic heart failure on standard therapy. visualmed.orgoup.com | Olmesartan added to standard therapy vs. standard therapy alone. visualmed.org | No improvement in clinical outcomes; worsened renal function and increased adverse cardiac events with triple therapy. oup.com |
| ROADMAP | Patients with type 2 diabetes and at least one additional cardiovascular risk factor. fda.gov | Olmesartan vs. placebo. fda.gov | Reduced progression to microalbuminuria but an unexpected increase in cardiovascular mortality. nih.govfda.gov |
Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The OMEGA (Olmesartan Mega Study to Determine the Relationship between Cardiovascular Endpoints and Blood Pressure Goal Achievement) study was a large-scale, prospective, observational study in Japan that examined the relationship between cardiovascular disease and achieved blood pressure, metabolic syndrome, and other risk factors in hypertensive patients treated with this compound. nih.gov
At the start of the study, the prevalence of metabolic syndrome was 48% in men and 19% in women, according to the criteria of the Japanese Society of Internal Medicine. nih.gov Men with metabolic syndrome were found to be at the greatest risk for cardiovascular disease. nih.gov The study highlighted the high prevalence of metabolic syndrome in a hypertensive population and aimed to provide further data on the impact of treatment on cardiovascular outcomes in this patient group. nih.gov
In a separate interventional study, the effects of this compound on vascular markers were investigated in hypertensive patients with metabolic syndrome and modest inflammation. This study compared two doses of olmesartan with amlodipine to assess their anti-inflammatory effects by measuring changes in high-sensitivity C-reactive protein (hs-CRP) levels. medpath.com
Exploratory Research in Other Conditions
Ulcerative Colitis: Preclinical studies have explored the potential of this compound in managing ulcerative colitis, a chronic inflammatory bowel disease. Research in rat models of colitis induced by dextran (B179266) sodium sulphate or acetic acid has shown that this compound can ameliorate colonic damage. nih.govimpactfactor.org These studies suggest that the protective effects may be due to the drug's anti-inflammatory and antioxidant properties. nih.govimpactfactor.org In one study, this compound dose-dependently reduced colonic histopathological and biochemical injuries, with effects comparable or even superior to the standard drug sulfasalazine. nih.gov Another study found that olmesartan potentiated the anti-inflammatory and antioxidant effects of sulfasalazine. impactfactor.org
Neuropathy: The effect of this compound on nerve regeneration has been investigated in diabetic rats. A study monitoring nerve regeneration after a crush injury to the sciatic nerve found that nerve regeneration was significantly delayed in diabetic rats. nih.gov Treatment with this compound partially ameliorated this delay, suggesting that angiotensin II type 1 receptor blockers could be beneficial for treating diabetic neuropathy. nih.gov
Cancer: The role of olmesartan in cancer is complex and findings have been contradictory. Some research suggests a potential anti-tumor effect. For instance, in a mouse model of pancreatic cancer, olmesartan was found to inhibit tumor growth by targeting the activities of pancreatic stellate cells, which are involved in creating the fibrotic environment that supports tumor progression. nih.gov Additionally, a formulation of this compound loaded into nanosponges showed greater cytotoxic activity against A549 lung cancer cell lines in vitro compared to the free drug. wisdomlib.orgnih.gov
Conversely, other research has raised concerns. One study using a rat model of azoxymethane-induced colorectal cancer reported that this compound promoted colonic tumorigenesis, particularly in female rats, where it significantly increased colon tumor incidence and multiplicity. aacrjournals.org
COVID-19 related ailments: The role of angiotensin receptor blockers like olmesartan in the context of COVID-19 has been a subject of investigation due to the virus's entry mechanism involving the angiotensin-converting enzyme 2 (ACE2) receptor. c19early.orgnews-medical.net Some studies have explored the potential for olmesartan to be repurposed for COVID-19 treatment. c19early.org One study suggested that olmesartan may alleviate renal fibrosis induced by the SARS-CoV-2 envelope protein by regulating the release of HMGB1 and promoting the autophagic degradation of TGF-β1. nih.gov However, a large-scale international cohort analysis found that ACE inhibitors and ARBs are not associated with an increased risk of COVID-19 infection or its complications. news-medical.net A phase 4 clinical trial, CLARITY, evaluated angiotensin receptor blockers for COVID-19 respiratory disease. drugbank.com
Drug Interactions and Concomitant Therapies
Interactions with Other Antihypertensive Agents
Combining this compound with other antihypertensive agents can lead to an additive blood pressure-lowering effect. While this can be beneficial for achieving blood pressure control, it also increases the risk of hypotension, especially in volume- or salt-depleted patients. nih.govnih.gov
Clinical studies have compared the efficacy of olmesartan with other ARBs. One trial found that olmesartan 20 mg provided a significantly greater reduction in sitting cuff diastolic blood pressure compared to losartan 50 mg, valsartan 80 mg, and irbesartan 150 mg. nih.gov Another study showed that olmesartan 40 mg daily resulted in greater reductions in mean seated diastolic blood pressure than losartan. nih.gov
Caution is advised when olmesartan is co-administered with potassium-sparing diuretics (e.g., spironolactone) or other drugs that can increase potassium levels, as this can lead to hyperkalemia. nih.gov
Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The co-administration of this compound with non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors, can have several clinically significant effects. NSAIDs may reduce the antihypertensive effect of olmesartan. healthline.comrxlist.comnih.gov
More critically, in patients who are elderly, volume-depleted (including those on diuretic therapy), or have compromised renal function, the concurrent use of NSAIDs and angiotensin II receptor antagonists like olmesartan may lead to a deterioration of renal function, including the possibility of acute renal failure. nih.govrxlist.comnih.gov These effects are typically reversible. nih.gov Therefore, periodic monitoring of renal function is recommended for patients receiving both olmesartan and NSAID therapy. nih.govrxlist.com
Table 2: Summary of this compound Interactions with NSAIDs
| Interacting Drug Class | Potential Effect | Clinical Recommendation |
|---|---|---|
| NSAIDs (e.g., ibuprofen, naproxen) | Attenuation of antihypertensive effect. healthline.comrxlist.com | Monitor blood pressure. rxlist.com |
| NSAIDs (including selective COX-2 inhibitors) | Increased risk of renal impairment, especially in at-risk patients. nih.govrxlist.comnih.gov | Monitor renal function periodically. nih.gov |
Impact on Serum Electrolytes (e.g., Hyperkalemia)
Olmesartan, the active metabolite of this compound, exerts its therapeutic effect by blocking the angiotensin II AT1 receptor. This action inhibits the release of aldosterone (B195564), a key hormone in the renin-angiotensin-aldosterone system (RAAS) responsible for sodium and water retention and potassium excretion. patsnap.comhomehealthpatienteducation.com By suppressing aldosterone secretion, olmesartan can lead to a decrease in potassium excretion by the kidneys, which may result in elevated serum potassium levels, a condition known as hyperkalemia. patsnap.comdrugbank.com
This effect on potassium homeostasis is a recognized class effect of drugs that inhibit the RAAS. drugbank.com The risk of developing hyperkalemia is particularly pronounced in certain patient populations, including the elderly, individuals with renal impairment, and those with diabetes mellitus. nih.gov Concurrent use of other medications that also increase serum potassium, such as potassium-sparing diuretics, potassium supplements, or non-steroidal anti-inflammatory drugs (NSAIDs), can further elevate this risk. homehealthpatienteducation.com
Clinical studies have quantified the incidence of hyperkalemia associated with olmesartan treatment, particularly in high-risk groups. For instance, in a randomized study involving patients with moderate chronic kidney disease (CKD), the development of hyperkalemia (defined as serum potassium levels >5 mmol/L) was observed in a significant portion of participants.
Table 1: Incidence of Hyperkalemia in Patients with Moderate Chronic Kidney Disease
| Treatment Group | Percentage of Patients Developing Hyperkalemia (>5 mmol/L) | Mean Increase in Serum Potassium |
|---|---|---|
| Olmesartan | 37% | 0.24 mmol/L |
| Enalapril (B1671234) | 40% | 0.30 mmol/L |
Data from a randomized study in patients with stage 3 CKD. nih.govresearchgate.net
The study found no statistically significant difference in the incidence of hyperkalemia between olmesartan and the angiotensin-converting enzyme (ACE) inhibitor enalapril, with both drugs influencing potassium balance. nih.govresearchgate.net These findings underscore the importance of monitoring serum electrolyte levels periodically in patients receiving olmesartan, especially during the initial phase of treatment and in those with predisposing factors for hyperkalemia. drugbank.comnih.gov
Lack of Cytochrome P450 Metabolism Implications
A significant pharmacokinetic characteristic of olmesartan is its metabolic pathway, which notably bypasses the cytochrome P450 (CYP450) enzyme system. nih.govmedex.com.bdnih.gov this compound is a prodrug that is rapidly and completely hydrolyzed to its active form, olmesartan, by esterases in the gastrointestinal tract during absorption. patsnap.comnih.gov Following this conversion, the active olmesartan molecule undergoes no further metabolism. researchgate.net
This lack of involvement of the CYP450 system in the metabolism of olmesartan has important clinical implications, primarily related to the potential for drug-drug interactions. nih.gov The CYP450 enzymes are responsible for the metabolism of a vast number of commonly prescribed medications. When multiple drugs that are substrates, inducers, or inhibitors of the same CYP450 isoenzyme are co-administered, it can lead to altered drug concentrations and potentially adverse clinical outcomes.
Because olmesartan is not metabolized by these enzymes, it is not expected to interact with drugs that inhibit, induce, or are metabolized by the CYP450 system. medex.com.bd This characteristic significantly reduces the risk of metabolic drug interactions, which can be a considerable advantage in clinical practice, particularly for patients on multiple medications (polypharmacy), such as the elderly. nih.gov Clinical studies have confirmed this low potential for interactions, showing no clinically significant pharmacokinetic changes when this compound was co-administered with drugs like digoxin (B3395198) or warfarin. medex.com.bd This metabolic profile simplifies therapeutic management and enhances the safety profile of olmesartan regarding drug-drug interactions. researchgate.net
Adverse Event Mechanisms and Management in Academic Context
Sprue-Like Enteropathy: Pathophysiological Research
Sprue-like enteropathy associated with olmesartan (B1677269) medoxomil is a significant, albeit rare, adverse event characterized by severe, chronic diarrhea and substantial weight loss, often accompanied by villous atrophy in the small intestine. fda.govrxlist.comnih.gov This condition can develop months to years after initiating treatment with olmesartan. fda.govscielo.org.coshmabstracts.org
Proposed Mechanisms: Delayed Hypersensitivity or Cell-Mediated Immune Response
The precise mechanism underlying olmesartan-associated sprue-like enteropathy remains uncertain, but research points towards immune-mediated processes. scielo.org.cooup.com Several lines of evidence suggest a localized delayed hypersensitivity or a cell-mediated immune response to olmesartan or its prodrug, olmesartan medoxomil. fda.govmanagedhealthcareexecutive.comiscpcardio.orgtandfonline.com The long latency period between drug initiation and symptom onset supports this hypothesis. fda.govscielo.org.comanagedhealthcareexecutive.com Histopathological findings in affected patients, such as villous atrophy, increased intraepithelial lymphocytes, and lymphocytic infiltration of the lamina propria, are consistent with immune-mediated damage, bearing similarities to celiac disease and autoimmune enteropathy. nih.govshmabstracts.orgoup.comtandfonline.comcolumbia.edunih.gov
Some research has explored the role of transforming growth factor-beta (TGF-β), a key mediator of gut homeostasis. It has been suggested that ARB-mediated inhibition of TGF-β could be a possible mechanism, although it is unclear why this effect would be specific to olmesartan and not observed with other ARBs. fda.govscielo.org.cowikipedia.org Another study proposed that altered IL-15 signaling and disruption of the tight junction protein ZO-1 may play a role in the pathogenesis, noting overlaps with changes seen in active and refractory celiac disease. columbia.edunih.gov The association with HLA-DQ2/8 haplotypes in some affected individuals also supports an immune-mediated susceptibility. fda.govmanagedhealthcareexecutive.comiscpcardio.orgnih.gov
Differential Diagnosis and Management Strategies
Given the clinical and histological similarities, sprue-like enteropathy associated with olmesartan must be differentiated from other causes of villous atrophy and chronic diarrhea, particularly celiac disease. fda.govshmabstracts.orgiscpcardio.orgtandfonline.comnih.govconsultant360.comnih.gov Key differentiating features include negative celiac serology in olmesartan-associated enteropathy and the lack of response to a gluten-free diet. shmabstracts.orgtandfonline.comnih.govconsultant360.comnih.gov Other etiologies such as autoimmune enteropathy, microscopic colitis, and infections should also be investigated. nih.govconsultant360.comnih.gov
The cornerstone of management for olmesartan-associated sprue-like enteropathy is the discontinuation of this compound. hres.cafda.govrxlist.comshmabstracts.orgiscpcardio.orgtandfonline.comnih.govdaiichisankyo.usrhochistj.org Clinical improvement, including resolution of diarrhea and weight gain, typically occurs after drug withdrawal. fda.govshmabstracts.orgiscpcardio.orgtandfonline.comnih.govrhochistj.org Histological recovery of the intestinal mucosa is also expected, although it may take several months. nih.govnih.gov In severe cases, corticosteroids have been used to help mitigate symptoms, leading to progressive improvement. scielo.org.coshmabstracts.org Re-exposure to olmesartan has been reported to result in the recurrence of symptoms. oup.comiscpcardio.orgrhochistj.org If antihypertensive therapy is still required, an alternative agent, potentially another ARB or an ACE inhibitor, may be considered, although caution is advised, and other classes of antihypertensives like calcium channel blockers or diuretics have been used successfully. nih.gov
Other Notable Adverse Event Research Areas
Beyond sprue-like enteropathy, research has explored the mechanisms and characteristics of other adverse events associated with this compound.
Dizziness and Headache Etiology
Dizziness and headache are among the commonly reported adverse effects of this compound. rxlist.comwikipedia.orgnih.gov While the precise etiology is often related to the pharmacological action of lowering blood pressure, research indicates that dizziness occurred in a small percentage of patients in clinical trials, with an incidence rate slightly higher than placebo. wikipedia.orgnih.govnps.org.au Headaches were also reported, though often with a similar frequency to placebo or other comparative agents in clinical studies. nih.govoup.cominnovareacademics.in These effects are generally considered mild and transient, often resolving with continued therapy. hres.ca The hypotensive effect of olmesartan, resulting from blocking angiotensin II's vasoconstrictive action, is the primary mechanism contributing to dizziness. rxlist.comwikipedia.orgrhochistj.org
Angioedema and Cough Comparison with ACE Inhibitors
Angioedema and cough are well-known adverse effects associated with angiotensin-converting enzyme (ACE) inhibitors, primarily due to the accumulation of bradykinin (B550075). rhochistj.orgnih.govtandfonline.comjvsmedicscorner.com As an ARB, this compound blocks the AT1 receptor directly and does not inhibit the breakdown of bradykinin. rxlist.comrhochistj.orgjvsmedicscorner.com Consequently, the incidence of cough and angioedema is significantly lower with olmesartan and other ARBs compared to ACE inhibitors. rhochistj.orginnovareacademics.innih.govtandfonline.comjvsmedicscorner.com Studies comparing olmesartan with ACE inhibitors like enalapril (B1671234) have shown a statistically significant lower incidence of dry cough with olmesartan. innovareacademics.in Similarly, the incidence of angioedema with ARBs, including olmesartan, is reported to be substantially lower than with ACE inhibitors. innovareacademics.innih.gov This difference in adverse effect profiles is a key reason why ARBs are often used as an alternative in patients who develop cough or angioedema while on ACE inhibitors. rhochistj.orgnih.govtandfonline.comjvsmedicscorner.com
Renal Impairment and Hyperkalemia Mechanisms
Like other drugs that affect the renin-angiotensin system (RAS), this compound can be associated with renal impairment and hyperkalemia, particularly in susceptible individuals. hres.cadaiichisankyo.usnps.org.audrugbank.compfizer.commedscape.compatsnap.com Olmesartan blocks the effects of angiotensin II, which plays a role in regulating renal blood flow and aldosterone (B195564) secretion. hres.carxlist.compatsnap.com Inhibition of the RAS can lead to decreased glomerular filtration rate, especially in patients with pre-existing renal conditions, bilateral renal artery stenosis, or severe congestive heart failure, where renal perfusion is dependent on the activity of the RAS. wikipedia.org
Hyperkalemia can occur because olmesartan reduces aldosterone secretion, a hormone that promotes sodium reabsorption and potassium excretion in the kidneys. hres.canps.org.aupatsnap.com Reduced aldosterone levels can lead to decreased potassium excretion and a subsequent increase in serum potassium levels. nps.org.aupatsnap.com The risk of hyperkalemia is increased when olmesartan is used concomitantly with other agents that can raise serum potassium, such as potassium-sparing diuretics, potassium supplements, NSAIDs, or other RAS inhibitors (e.g., ACE inhibitors or aliskiren). daiichisankyo.usdrugbank.compfizer.commedscape.compatsnap.com Monitoring of serum electrolytes, particularly potassium, and renal function is recommended in patients receiving olmesartan, especially those with risk factors. hres.cadaiichisankyo.usnps.org.audrugbank.compfizer.compatsnap.com Dual blockade of the RAS with olmesartan and ACE inhibitors or aliskiren (B1664508) is generally avoided due to increased risks of hypotension, hyperkalemia, and changes in renal function. daiichisankyo.usnps.org.aupfizer.commedscape.com
Novel Research Avenues and Future Directions
Exploration of Additional Pleiotropic Effects and Their Molecular Underpinnings
Research continues into the pleiotropic effects of olmesartan (B1677269) medoxomil, which extend beyond its primary antihypertensive action. Studies in animal models have indicated beneficial effects in various types of nephrosis and heart failure, as well as anti-atherogenic effects in hyperlipidaemic animals. researchgate.net Olmesartan also exhibits antioxidant activity and a renal protective effect that appears independent of its blood pressure-lowering capabilities. mdpi.comnih.gov Further investigation aims to fully understand these effects, including potential anti-inflammatory actions and modifications of platelet protein expression. nih.govnih.gov For instance, studies have shown reductions in markers of inflammation such as high-sensitivity C-reactive protein (hsCRP), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) with olmesartan treatment. nih.govresearchgate.net The molecular mechanisms underlying these diverse effects, such as the impact on the RhoA/Rho kinase pathway involved in cardiovascular-renal remodeling, are subjects of ongoing research. jacc.orgjacc.orgmdpi.com
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics is a valuable tool for advancing personalized medicine by identifying biomarkers that can tailor treatment to individual patients, potentially increasing efficacy and reducing adverse drug reactions. nih.gov While pharmacogenetic recommendations for antihypertensive treatment are not yet widely available, research is exploring the impact of genetic variations in transporters like ABCB1, ABCC2, ABCG2, SLCO1B1, and SLC22A1 on the pharmacokinetics, safety, and blood pressure variability associated with olmesartan. nih.gov Genetic determinants are recognized as significant factors influencing therapeutic outcomes, and understanding the pharmacogenomic network, including pathogenic, mechanistic, metabolic, transporter, and pleiotropic genes, is crucial for optimizing drug therapy. mdpi.com The goal is to utilize pharmacogenotyping tools to predict therapeutic and/or adverse effects of olmesartan in specific patients, thereby improving the benefit/risk ratio in pharmacological management. xjenza.org
Advanced Drug Delivery Systems Research (e.g., Cyclodextrin (B1172386) Encapsulation)
The therapeutic potential of olmesartan medoxomil is limited by its poor water solubility and resulting low oral bioavailability, which is approximately 26%. mdpi.comnih.govresearchgate.net To overcome this limitation, research is focused on developing advanced drug delivery systems. Cyclodextrin encapsulation is a prominent area of investigation. Studies have explored the encapsulation of this compound with various cyclodextrins, such as randomly methylated β-cyclodextrin (RM-β-CD) and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD), to enhance its solubility and improve its biopharmaceutical profile. mdpi.comnih.gov Inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) have also been investigated, showing significantly higher solubility, dissolution, diffusion rate, and intestinal permeability compared to the plain drug. researchgate.net The formation of these inclusion complexes, often with a 1:1 stoichiometry, has been confirmed through various analytical techniques. mdpi.comnih.gov Other advanced approaches being explored include self-microemulsifying drug delivery systems (SMEDDS), ternary solid dispersions, nano-sized formulations like lipid-based nanoparticles and nanosuspensions, and sustained-release tablets using composites with cyclodextrins and chitosan. mdpi.com Nanosponges are also being investigated as a versatile approach for drug delivery, capable of enhancing the solubility and improving the pharmacokinetic and pharmacodynamic characteristics of drugs like this compound. impactfactor.org
Here is a table summarizing some research on cyclodextrin inclusion complexes with this compound:
| Cyclodextrin Type | Stoichiometry | Method Used | Key Outcome | Source |
| Randomly Methylated β-Cyclodextrin | 1:1 | Kneading Method | Increased drug solubility, higher stability | mdpi.comnih.gov |
| Heptakis(2,3,6-tri-O-methyl)-β-CD | 1:1 | Kneading Method | Increased drug solubility | mdpi.comnih.gov |
| 2-hydroxypropyl-β-cyclodextrin | Not specified | Physical Mixture | Increased solubility, dissolution, diffusion | researchgate.net |
| 2-hydroxypropyl-β-cyclodextrin | Not specified | Kneading Method | Increased solubility, dissolution, diffusion | researchgate.net |
| Heptakis(2,6-di-O-methyl)-β-CD | 1:1 | Kneading Method | Increased aqueous solubility | nih.gov |
Long-Term Outcome Studies Beyond Blood Pressure Control
While this compound is established for its efficacy in lowering blood pressure, long-term studies are crucial to evaluate its impact on cardiovascular morbidity and mortality and its effects on target organs beyond blood pressure control. researchgate.netsaudijournals.com Research in animal models has shown beneficial effects on organ damage and antiatherogenetic effects with long-term treatment. researchgate.net Clinical trials are investigating the efficacy of this compound in reducing cardiovascular risk in patients at high risk due to atherosclerosis or type 2 diabetes. nih.gov Studies using intravascular ultrasound (IVUS) have suggested a potential role for olmesartan in slowing the progression of coronary atheroma in patients with stable angina pectoris. jacc.orgjacc.org Furthermore, long-term studies are assessing the effects of olmesartan-based combination therapies on markers of inflammation, endothelial dysfunction, oxidative stress, and metabolic parameters like insulin (B600854) sensitivity and the incidence of new-onset diabetes in hypertensive patients with metabolic syndrome. saudijournals.comispub.comresearchgate.net
Role in Cardiovascular Continuum Interruption
The concept of the cardiovascular continuum describes the progression of cardiovascular disease from risk factors to established conditions and ultimately to clinical events. Research explores the role of this compound in interrupting this continuum at various stages. By effectively blocking the AT₁ receptor, olmesartan can mitigate the detrimental effects of angiotensin II, which is involved in initiating a cascade of pathophysiological changes leading to atherothrombotic diseases, metabolic syndrome, diabetes, heart failure, and chronic kidney disease. orscience.ru Studies highlighting the cardioprotective, anti-atherosclerotic, and metabolic pleiotropic effects of olmesartan support its potential to intervene in this process. jacc.orgorscience.ru Its beneficial effects on vascular remodeling and organ damage contribute to its role in potentially interrupting the progression of the cardiovascular continuum. researchgate.netjacc.orgjacc.orgmdpi.com
Integration with Artificial Intelligence and Big Data Analysis in Drug Discovery and Repurposing
The increasing volume of biological and pharmacological data presents opportunities for the application of artificial intelligence (AI) and big data analysis in drug discovery and repurposing. AI techniques can mimic human intelligence to analyze and interpret large datasets at high speed and accuracy. inventi.in This is particularly relevant in drug discovery science, where AI and machine learning (ML) are being used to predict drug properties, such as binding affinities, interactions, solubility, and toxicology. researchgate.netresearchgate.net In the context of this compound, AI and big data could potentially be used to identify new therapeutic indications (drug repurposing) based on the compound's known effects and its interactions within biological processes. researchgate.netnih.govajrconline.org This involves analyzing complex interplay between diseases, drugs, and targets using in silico approaches like data mining and machine learning. ajrconline.org A novel concept of "process pharmacology" utilizes AI to associate drugs with biological processes, shifting the focus from just drug targets to influencing disease-relevant pathways, which could be applied to further explore the therapeutic potential of olmesartan. nih.gov
Q & A
Q. What are the key physicochemical properties of olmesartan medoxomil relevant to formulation stability and bioavailability?
this compound (C₂₉H₃₀N₆O₆, molecular weight 558.60) is a prodrug hydrolyzed to olmesartan during absorption. Its solubility in DMSO is 10 mg/mL, and it is stored at 2–8°C to maintain stability. The compound exhibits poor aqueous solubility, necessitating formulation strategies like nanocrystals to enhance bioavailability . Dissolution testing under pharmacopeial standards (e.g., pH 6.8 phosphate buffer, 50 rpm, 15-minute testing) ensures consistency in drug release profiles .
Q. How is this compound synthesized, and what are critical intermediates in its production?
Synthesis involves multi-step organic reactions:
- Step 1 : Condensation of diaminobenzonitrile and trimethyl orthoacetate.
- Step 2 : Grignard reaction with methylmagnesium chloride.
- Step 3 : Coupling with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole.
- Step 4 : Esterification with 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. Critical intermediates include the tetrazole-biphenyl derivative and the medoxomil ester, which influence purity and bioactivation efficiency .
Q. What validated analytical methods are available for quantifying this compound in pharmaceutical formulations?
- Voltammetry : Square-wave voltammetry at a hanging mercury drop electrode (pH 6.5 phosphate buffer) detects this compound at 1.00–14.56 µg/mL (LOD 0.50 µg/mL) with 98–100% recovery. Parameters: 50 Hz frequency, 5 mV scan increment, 25 mV pulse amplitude .
- HPLC : USP methods use C18 columns (e.g., Inertsil ODS-3) with UV detection at 249 nm. System suitability requires resolution ≥5 between this compound and related compound A .
Q. What pharmacokinetic parameters define this compound’s absorption and metabolism?
- Bioavailability : ~26% absolute bioavailability; Cₘₐₓ achieved in 1–2 hours post-dose.
- Metabolism : Rapid hydrolysis to olmesartan in the GI tract; no cytochrome P450 involvement.
- Elimination : Renal excretion (35–50%) and fecal elimination. Dose adjustments are recommended for severe renal impairment (creatinine clearance <20 mL/min) .
Advanced Research Questions
Q. How can computational docking elucidate this compound’s mechanism of action at the angiotensin II type 1 (AT1) receptor?
Molecular docking using Autodock Vina (PyRx 0.8) identifies binding affinities between olmesartan and AT1 receptor domains. Critical steps:
- Protein Preparation : Retrieve AT1 receptor structure (PDB ID) and optimize protonation states.
- Ligand Preparation : Generate 3D conformers of olmesartan and energy-minimize using force fields.
- Docking : Grid box centered on the active site; analyze hydrogen bonding (e.g., with Tyr¹¹³) and hydrophobic interactions. Results correlate with in vitro IC₅₀ values .
Q. What experimental design optimizes this compound nanocrystals for enhanced solubility and bioavailability?
A response surface methodology (RSM) with 46 runs was used to optimize nanocrystal formulations:
- Factors : TPGS (0.7% w/v), Pluronic F-68 (0.5% w/v), drug concentration (0.2% w/v).
- Process : Antisolvent precipitation followed by high-pressure homogenization (10 cycles at 1000 bar, 15 cycles at 1700 bar).
- Outcome : 3.5-fold increase in saturation solubility and 2.1-fold higher oral bioavailability in rat models .
Q. How do demographic variables (age, renal/hepatic function) influence this compound pharmacokinetics, and how should this inform dosing regimens?
- Elderly Patients : AUC increased by 44% in patients ≥75 years; elimination half-life extended to 16.5 hours vs. 10.6 hours in younger patients.
- Renal Impairment : AUC increased by 82% in moderate renal impairment (CLCR 20–30 mL/min); maximum dose = 20 mg/day.
- Hepatic Impairment : AUC increased by 48% in moderate impairment (Child-Pugh 7–9); no dose adjustment required unless severe .
Q. How to resolve contradictions in clinical trial data on this compound’s efficacy across patient subgroups?
Example: In pediatric trials, cohort A (62% White) showed greater blood pressure reduction than cohort B (100% Black). Mitigation strategies:
- Subgroup Analysis : Adjust for covariates like body weight and baseline BP.
- Dose Escalation : Use weight-adjusted dosing (2.5–40 mg/day) to account for pharmacokinetic variability .
- Statistical Models : ANCOVA to isolate demographic effects on efficacy endpoints .
Methodological Considerations
Q. What dissolution testing protocols ensure compliance with pharmacopeial standards for this compound tablets?
Q. How to validate impurity profiling methods for this compound under ICH guidelines?
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light to generate degradation products.
- HPLC Conditions : L1 column (2.1 × 5 cm, 1.7 µm), mobile phase = acetonitrile/water (60:40), flow rate = 0.6 mL/min.
- Validation Parameters : Linearity (1–150% of target concentration), precision (RSD ≤2%), accuracy (98–102%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
